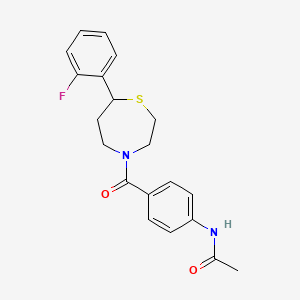
N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide, also known as FTY720 or fingolimod, is a synthetic compound that was developed as an immunosuppressant drug. It was approved by the US Food and Drug Administration (FDA) in 2010 for the treatment of relapsing forms of multiple sclerosis (MS). Fingolimod works by modulating the immune system, preventing immune cells from attacking the myelin sheath that covers nerve fibers in the brain and spinal cord.
作用机制
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Based on its structural characteristics, it is reasonable to hypothesize that it might be well-absorbed in the gastrointestinal tract if administered orally, widely distributed in the body due to its lipophilic nature, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it could potentially have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or inhibit its action depending on their nature .
实验室实验的优点和局限性
Fingolimod has several advantages as a research tool, including its well-characterized mechanism of action and established safety profile. It can be used to study the role of the immune system in various disease models, as well as investigate the effects of immune modulation on disease progression. However, there are also some limitations to its use, such as potential off-target effects and variability in response between individuals.
未来方向
There are several areas of research that could benefit from further investigation of fingolimod. These include:
1. Combination therapy: Fingolimod has shown promise in combination with other immunomodulatory agents, such as interferon-beta, for the treatment of MS. Further studies are needed to determine the optimal combination therapy regimens and their efficacy.
2. New indications: Fingolimod has potential for use in other autoimmune diseases, such as rheumatoid arthritis and lupus. Clinical trials are needed to evaluate its safety and efficacy in these populations.
3.
合成方法
Fingolimod is synthesized from a precursor compound called (R)-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid. The synthesis process involves several steps, including protection of the hydroxyl group, formation of a thiazepane ring, and coupling with the phenylacetamide group. The final product is obtained in high yield and purity through a series of purification steps.
科学研究应用
Fingolimod has been extensively studied for its therapeutic potential in several autoimmune diseases, including MS, psoriasis, and inflammatory bowel disease. It has also been investigated for its anti-tumor activity and potential use in organ transplantation. Fingolimod has been shown to have immunomodulatory effects on both innate and adaptive immune cells, which makes it a promising candidate for the treatment of various immune-related disorders.
属性
IUPAC Name |
N-[4-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-14(24)22-16-8-6-15(7-9-16)20(25)23-11-10-19(26-13-12-23)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMWRFPAUIDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)
![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)
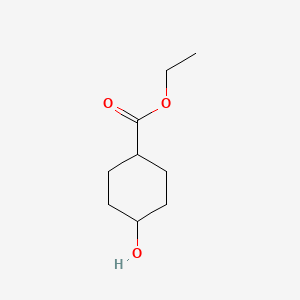
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)
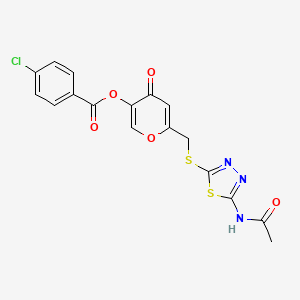
![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
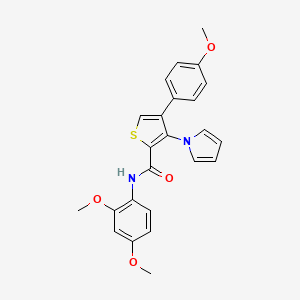
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2878181.png)
![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)
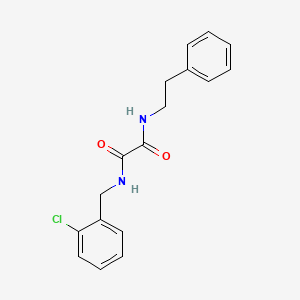
![5-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2878185.png)
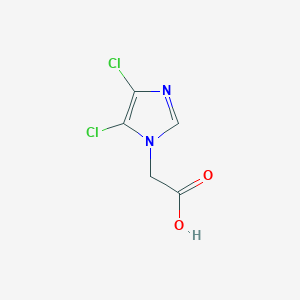
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2878187.png)
![9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2878188.png)